molecular formula C22H28N2O6S B344872 2-(4-Tosylpiperazin-1-yl)ethyl 3,4-dimethoxybenzoate CAS No. 868146-13-8

2-(4-Tosylpiperazin-1-yl)ethyl 3,4-dimethoxybenzoate

Cat. No.: B344872
CAS No.: 868146-13-8
M. Wt: 448.5g/mol
InChI Key: UACYUPVRFDUAMI-UHFFFAOYSA-N
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Description

2-(4-Tosylpiperazin-1-yl)ethyl 3,4-dimethoxybenzoate is a chemical compound that features a piperazine ring substituted with a tosyl group and an ethyl ester of 3,4-dimethoxybenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tosylpiperazin-1-yl)ethyl 3,4-dimethoxybenzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tosylpiperazin-1-yl)ethyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Tosylpiperazin-1-yl)ethyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and tosyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Tosylpiperazin-1-yl)ethyl 3,4-dimethoxybenzoate is unique due to its specific combination of a tosylpiperazine moiety and a dimethoxybenzoate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-17-4-7-19(8-5-17)31(26,27)24-12-10-23(11-13-24)14-15-30-22(25)18-6-9-20(28-2)21(16-18)29-3/h4-9,16H,10-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACYUPVRFDUAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCOC(=O)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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